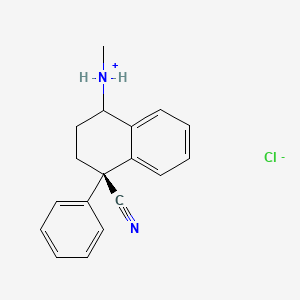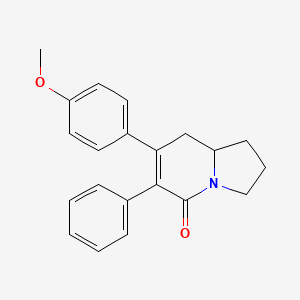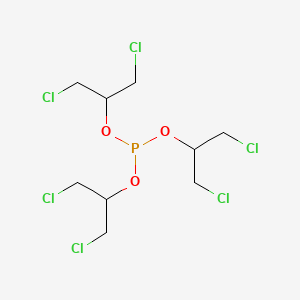
tris(1,3-dichloropropan-2-yl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,3-dichloropropan-2-yl) phosphite: is an organophosphorus compound with the molecular formula C9H15Cl6O3P . It is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(1,3-dichloropropan-2-yl) phosphite typically involves the reaction of phosphorous acid with 1,3-dichloropropan-2-ol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(1,3-dichloropropan-2-yl) phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as or .
Reduction: Commonly employs reducing agents like or .
Substitution: Often involves nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates , while substitution reactions can produce various phosphite esters .
Scientific Research Applications
Tris(1,3-dichloropropan-2-yl) phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant and in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which tris(1,3-dichloropropan-2-yl) phosphite exerts its effects involves its interaction with molecular targets such as proteins and enzymes . It can modify the activity of these targets through phosphorylation or dephosphorylation processes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
- Tris(2-chloroethyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
Uniqueness: Tris(1,3-dichloropropan-2-yl) phosphite is unique due to its specific chlorine substitution pattern and phosphite ester structure, which confer distinct chemical reactivity and stability compared to other similar compounds .
Properties
CAS No. |
6749-73-1 |
|---|---|
Molecular Formula |
C9H15Cl6O3P |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
tris(1,3-dichloropropan-2-yl) phosphite |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(2-11)16-19(17-8(3-12)4-13)18-9(5-14)6-15/h7-9H,1-6H2 |
InChI Key |
ZAEFNQVGOJSYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)OP(OC(CCl)CCl)OC(CCl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


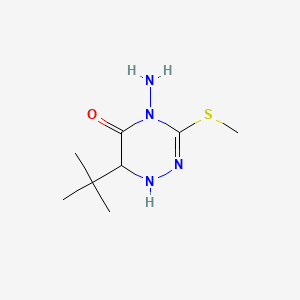
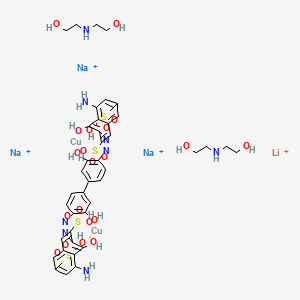
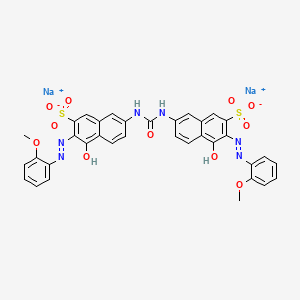
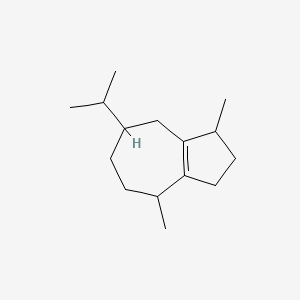
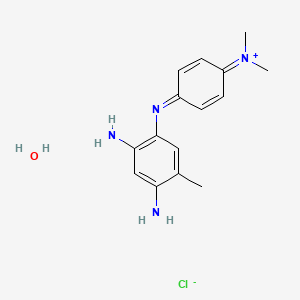
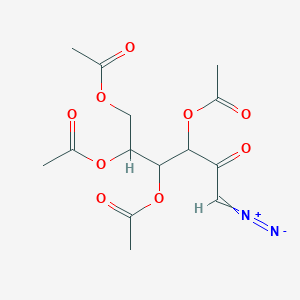
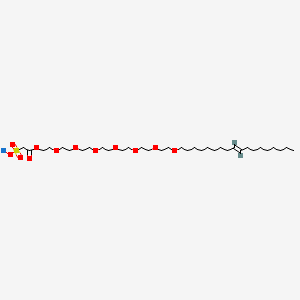
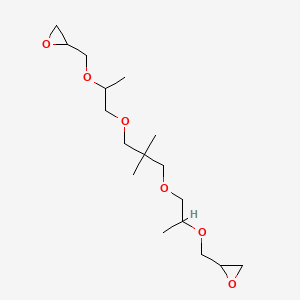



![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
